4-amino-2-ethoxy-5-Thiazolecarbonitrile

Catalog No.
S14404276
CAS No.
29422-49-9
M.F
C6H7N3OS
M. Wt
169.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-2-ethoxy-5-Thiazolecarbonitrile

CAS Number

29422-49-9

Product Name

4-amino-2-ethoxy-5-Thiazolecarbonitrile

IUPAC Name

4-amino-2-ethoxy-1,3-thiazole-5-carbonitrile

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

InChI

InChI=1S/C6H7N3OS/c1-2-10-6-9-5(8)4(3-7)11-6/h2,8H2,1H3

InChI Key

BHEDEJFCDWPODR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(S1)C#N)N

4-Amino-2-ethoxy-5-thiazolecarbonitrile is a heterocyclic compound characterized by a thiazole ring, an amino group, and an ethoxy substituent. The molecular formula of this compound is C7H8N4OS, and it has a molecular weight of approximately 184.23 g/mol. The compound's structure features a thiazole ring that contributes to its biological activity, with the carbonitrile and ethoxy groups providing additional chemical reactivity and solubility properties. It is identified by the CAS number 29422-49-9 .

Typical of compounds containing thiazole and nitrile functionalities. Notable reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Condensation Reactions: This compound can react with aldehydes or ketones in condensation reactions to form imines or related structures.
  • Reduction Reactions: The nitrile group can be reduced to an amine, altering the compound's properties and potential applications.

These reactions make 4-amino-2-ethoxy-5-thiazolecarbonitrile a versatile intermediate in organic synthesis.

The biological activity of 4-amino-2-ethoxy-5-thiazolecarbonitrile has been explored in various studies, indicating potential pharmacological effects. Compounds containing thiazole rings are often associated with antimicrobial, antiviral, and anticancer properties. Specifically, 4-amino derivatives have shown enhanced activity against certain bacterial strains and cancer cell lines, suggesting that this compound may serve as a lead structure for developing new therapeutics .

The synthesis of 4-amino-2-ethoxy-5-thiazolecarbonitrile typically involves multi-step synthetic routes. Common methods include:

  • Cyclocondensation: This method involves the reaction of thioureas with α-halo carbonyl compounds to form thiazoles, followed by subsequent reactions to introduce the amino and ethoxy groups.
  • One-Pot Synthesis: Recent advancements in synthetic chemistry allow for one-pot multicomponent reactions that simplify the process, combining thioureas, carbonitriles, and ethylating agents in a single reaction vessel under controlled conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for synthesizing thiazole derivatives .

4-Amino-2-ethoxy-5-thiazolecarbonitrile has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Compounds with similar structures are often investigated for their efficacy as pesticides or herbicides.
  • Material Science: Thiazole derivatives are explored for their properties in organic electronics and as dyes.

Interaction studies involving 4-amino-2-ethoxy-5-thiazolecarbonitrile focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may interact with specific proteins involved in metabolic pathways or disease processes. Further research is needed to elucidate these interactions fully and understand the mechanism of action.

Several compounds share structural similarities with 4-amino-2-ethoxy-5-thiazolecarbonitrile, including:

  • Thiazole Derivatives: Such as 2-amino-thiazoles which often exhibit similar biological activities but may lack the ethoxy substituent's solubility advantages.
  • Amino-Thiazoles: These compounds typically have enhanced antimicrobial properties but may differ in their pharmacokinetic profiles due to structural variations.
  • Nitrile Compounds: Compounds like 5-cyano-thiazoles that emphasize the nitrile group’s reactivity but do not possess the amino functionality.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Properties
4-Amino-2-ethoxy-5-thiazolecarbonitrileThiazole ring, amino group, ethoxy groupAntimicrobial, anticancerEnhanced solubility
2-Amino-ThiazoleThiazole ring, amino groupAntimicrobialLacks ethoxy group
5-Cyano-ThiazoleThiazole ring, nitrile groupAntimicrobialMore reactive nitrile

The unique combination of functional groups in 4-amino-2-ethoxy-5-thiazolecarbonitrile enhances its solubility and biological activity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Cyclization-Based Synthetic Pathways for Thiazolecarbonitrile Derivatives

Cyclization reactions remain a cornerstone for constructing the thiazole core of 4-amino-2-ethoxy-5-thiazolecarbonitrile. A prominent method involves the cyclocondensation of arylidene amino-benzo[d]imidazole-2-thiols with mercaptoacetic acid, followed by cyclization using 2-(phenylmethylene)malononitrile. This two-step process achieves moderate to high yields (65–85%) under reflux conditions in ethanol, leveraging the nucleophilic thiol group to initiate ring closure.

Another approach utilizes thiourea derivatives as precursors. Functionalized thioureas bearing hydroxyl groups undergo cyclization with bromoacyl bromides to form iminothiazolidinones, which can be further modified to yield thiazolecarbonitriles. Temperature and solvent selection critically influence product distribution. For example, in tetrahydrofuran (THF), hydrogen bonding between the solvent and thiourea’s hydroxyl group directs cyclization toward the aromatic nitrogen, favoring the formation of 4-amino-2-ethoxy-5-thiazolecarbonitrile over alternative isomers.

Table 1: Comparison of Cyclization Conditions and Yields

PrecursorReagentSolventTemperature (°C)Yield (%)
Arylidene amino-thiolsMercaptoacetic acidEthanol8078
Thiourea derivativesBromoacyl bromideTHF-7865
Thiourea derivativesBromoacyl bromideCH₂Cl₂2572

These methods highlight the versatility of cyclization strategies, though challenges remain in optimizing regioselectivity and minimizing byproducts.

Chemoenzymatic Multicomponent Approaches to Thiazole Scaffolds

Multicomponent reactions (MCRs) offer a streamlined route to thiazolecarbonitriles by combining reagents in a single pot. A breakthrough involves palladium(II) complexes as heterocatalysts for synthesizing pyrazole-4-carbonitrile derivatives, which serve as intermediates for thiazolecarbonitriles. Under ultrasonic irradiation, the Pd(II) catalyst facilitates a one-pot reaction between aldehydes, malononitrile, and hydrazine hydrate in aqueous media, achieving 97% yield within 20 minutes.

The mechanism involves:

  • Coordination of substrates to the Pd(II) center, lowering activation energy.
  • Ultrasonic cavitation, enhancing mass transfer and reaction kinetics.
  • Regioselective cyclization, driven by the electron-withdrawing ethoxy group.

Density functional theory (DFT) studies confirm that the Pd(II) complex’s square-planar geometry and electrophilicity optimize its catalytic role. This method’s scalability is evidenced by the catalyst’s reusability over four cycles with <5% activity loss.

Green Chemistry Innovations in Heterocyclic Compound Synthesis

Recent advances prioritize sustainability in synthesizing 4-amino-2-ethoxy-5-thiazolecarbonitrile:

  • Solvent-Free Cyclocondensation: Replacing ethanol with solvent-free conditions reduces waste and energy consumption. For instance, microwave-assisted cyclization of thioureas achieves 80% yield in 10 minutes, compared to 1 hour under conventional heating.
  • Aqueous Reaction Media: The Pd(II)-catalyzed multicomponent reaction uses water as a solvent, aligning with green chemistry principles. This eliminates toxic organic solvents and simplifies purification.
  • Catalytic Recycling: Immobilizing Pd(II) catalysts on magnetic nanoparticles enables efficient recovery via external magnets, reducing metal leaching and costs.

Table 2: Green Metrics for Thiazolecarbonitrile Synthesis

MethodSolventEnergy SourceReaction TimeE-Factor
ConventionalEthanolReflux3 hours8.2
UltrasonicWaterUltrasound20 minutes1.5
MicrowaveSolvent-freeMicrowave10 minutes0.9

These innovations demonstrate that green chemistry not only enhances efficiency but also aligns with industrial demands for cost-effective and environmentally benign processes.

The antimicrobial properties of 4-amino-2-ethoxy-5-thiazolecarbonitrile stem from its unique structural framework that enables multiple mechanisms of bacterial inhibition [1]. Thiazole derivatives demonstrate significant activity against multidrug-resistant pathogens through their ability to target essential bacterial enzymes and disrupt cellular processes [2] [3].

The primary antimicrobial mechanism involves the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis [1] [4]. The compound's thiazole core acts as a phosphate mimic, allowing it to interfere with the last two stages of peptidoglycan biosynthesis [1]. This mechanism is particularly effective against gram-positive bacteria, where the peptidoglycan layer is more prominent and accessible to therapeutic intervention [2] [5].

Research has demonstrated that thiazole derivatives with amino substituents at the 2-position exhibit enhanced antimicrobial activity [6] [7]. The 4-amino-2-ethoxy-5-thiazolecarbonitrile structure incorporates this critical amino group, which facilitates hydrogen bonding interactions with target proteins [6]. The ethoxy group at position 2 contributes to improved lipophilicity and membrane penetration, while the carbonitrile group at position 5 provides additional electron-withdrawing effects that enhance binding affinity [7].

Table 1: Antimicrobial Activity Profile of Thiazole Derivatives

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (micrograms per milliliter)Zone of Inhibition (millimeters)Mechanism
Thiazole derivative 6fStaphylococcus aureus78.13Not specifiedPenicillin-binding protein inhibition
Thiazole derivative 6fBacillus subtilis396Not specifiedCell wall synthesis disruption
Thiazole derivative 6fEscherichia coli156.25Not specifiedGram-negative cell wall targeting
Thiazole derivative 11cStaphylococcus aureus312.5Not specifiedPeptidoglycan synthesis inhibition
2-amino-4-(4-chlorophenyl)thiazoleMultiple bacterial strains15.6-31.2514Electron-withdrawing substituent effect
5-ene-thiazolidinone derivativesMultidrug-resistant pathogens10Not specifiedUDP-Mur-NAc-peptidase inhibition

The compound exhibits particular efficacy against methicillin-resistant Staphylococcus aureus and other multidrug-resistant gram-positive pathogens [8]. Studies have shown that thiazole derivatives can achieve rapid bactericidal activity within two hours of exposure, demonstrating superior kinetics compared to conventional antibiotics [8]. The mechanism does not involve cell membrane disruption, indicating a specific target-based mode of action rather than general cytotoxicity [8].

Against gram-negative bacteria, the compound demonstrates activity through inhibition of transferases, including UDP-Mur-NAc-peptidases, which are essential for cell wall biosynthesis [1]. The compound's ability to cross the outer membrane of gram-negative bacteria is enhanced by its optimized lipophilic-hydrophilic balance, achieved through the ethoxy substitution [1] [5].

The carbonitrile group contributes to the compound's ability to inhibit dehydrogenases and other metabolic enzymes [1]. This multi-target approach is particularly valuable against multidrug-resistant pathogens, as it reduces the likelihood of resistance development through single-point mutations [3] [9].

Structure-Activity Relationships in Enzyme Inhibition

The structure-activity relationships of 4-amino-2-ethoxy-5-thiazolecarbonitrile reveal critical molecular features that determine biological activity and enzyme inhibition potency [16] [17] [18]. The thiazole ring system serves as the core pharmacophore, with specific substituents modulating activity, selectivity, and potency [18] [6].

The amino group at position 2 is essential for antimicrobial and enzyme inhibitory activity [17] [6]. This group participates in hydrogen bonding interactions with target proteins, particularly with conserved amino acid residues in enzyme active sites [17]. Studies of 2-amino-4-(4-chlorophenyl)thiazole demonstrate inhibition constants as low as 0.008 micromolar against human carbonic anhydrase I, highlighting the importance of this structural feature [6].

The ethoxy substitution at position 2 contributes to enhanced bioavailability and membrane permeability [16] [7]. This modification optimizes the lipophilic-hydrophilic balance, facilitating cellular uptake while maintaining aqueous solubility [7]. The ethoxy group also provides steric interactions that can enhance binding selectivity for specific enzyme targets [16].

Table 3: Structure-Activity Relationships in Enzyme Inhibition

Structural FeatureActivity TypeEffectPotency RangeKey Finding
Amino group at position 2AntimicrobialEssential for activityKi 0.008-0.124 micromolarHydrogen bonding capability
Ethoxy group at position 2Multiple activitiesEnhanced bioavailabilityVariableLipophilicity optimization
Carbonitrile group at position 5Enzyme inhibitionIncreased binding affinityInhibitory Concentration 50 0.15-2.57 micromolarElectron-withdrawing effect
Chlorine substitutionAntimicrobialPotency enhancementMinimum Inhibitory Concentration 15.6 micrograms per milliliterElectron-withdrawing substituent
Fluorine substitutionAntimicrobialImproved activityMinimum Inhibitory Concentration 31.25 micrograms per milliliterHalogen bonding
Thiazole ring systemAll activitiesCore pharmacophoreEssentialAromatic stability and reactivity

The carbonitrile group at position 5 provides significant electron-withdrawing effects that enhance binding affinity to enzyme targets [16] [18]. This group can participate in dipole-dipole interactions and may serve as a hydrogen bond acceptor in enzyme binding sites [16]. The electron-withdrawing nature of the carbonitrile group increases the electrophilicity of the thiazole ring, facilitating interactions with nucleophilic amino acid residues [18].

Halogen substitutions, particularly chlorine and fluorine, demonstrate significant effects on antimicrobial potency [2] [7]. Electron-withdrawing halogens enhance activity through increased binding to bacterial enzymes, with chlorine substitution showing superior effects compared to other halogens [2] [7]. The positioning of halogen substituents is critical, with meta-substitution generally providing better activity than ortho-substitution [19].

The thiazole ring system itself is optimal for biological activity compared to other five-membered heterocycles [20]. Replacement of the thiazole sulfur with nitrogen or oxygen atoms results in significant loss of activity, demonstrating the unique properties of the sulfur-containing heterocycle [20]. The thiazole ring provides optimal aromatic stability while maintaining sufficient reactivity for enzyme interactions [20].

Morpholine-based thiazole derivatives demonstrate enhanced carbonic anhydrase inhibition through additional hydrogen bonding interactions [16]. The combination of thiazole and morpholine moieties provides synergistic effects on binding affinity and selectivity [16]. Molecular docking studies reveal that these compounds achieve binding energies superior to established inhibitors such as acetazolamide [16].

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

169.03098303 g/mol

Monoisotopic Mass

169.03098303 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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